molecular formula C9H17ClN2O3S B2510804 Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride CAS No. 105292-63-5

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride

Cat. No.: B2510804
CAS No.: 105292-63-5
M. Wt: 268.76
InChI Key: SQUCXZAEZLECAB-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. These compounds have sulfur at the first position and nitrogen at the third position, which enhances their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine derivatives, including Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride, typically involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature can yield thiazolidine derivatives .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives with different functional groups .

Scientific Research Applications

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride has diverse scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride include other thiazolidine derivatives such as:

  • Thiazolidine-2,4-dione
  • Thiazolidine-4-one
  • Thiazolidine-2-thione

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the formamido group.

Properties

IUPAC Name

methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S.ClH/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2;/h6-7,11H,3-5H2,1-2H3,(H,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUCXZAEZLECAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)NCCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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